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Introduction
Cyclin-dependent kinase 8 (CDK8) and its close homolog, CDK19, have emerged as critical

regulators of gene transcription through their association with the Mediator complex. This

complex acts as a bridge between gene-specific transcription factors and the RNA polymerase

II machinery. The kinase activity of the CDK8/19 submodule within the Mediator complex plays

a pivotal role in various signaling pathways implicated in cancer and other diseases. BI-1347 is

a highly potent and selective small molecule inhibitor of CDK8 and CDK19, making it an

invaluable tool for elucidating the biological functions of these kinases and exploring their

therapeutic potential. This technical guide provides a comprehensive overview of BI-1347,

including its biochemical and cellular activities, selectivity profile, and detailed protocols for its

use in key experimental assays.
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Parameter Value Cell Line/System Reference

CDK8 IC50 1 nM Cell-free assay [1][2][3]

1.1 nM Cell-free assay [4][5]

1.4 nM Cell-free assay [6]

1.8 nM Cell-free assay [7]

CDK19 IC50 1.7 nM Cell-free assay [6]

CDK8 Kd 0.77 nM Biochemical assay [8]

Inhibition of pSTAT1

(S727) IC50
3 nM NK-92 cells

Inhibition of

proliferation IC50
7 nM MV-4-11b cells [1]

Secretion of Perforin

EC50
10 nM NK-92 cells [1]

7.2 nM NK92MI cells [4]

Selectivity Profile of BI-1347
BI-1347 exhibits exceptional selectivity for CDK8 and CDK19 over a wide range of other

kinases. In a panel of 326 kinases, CDK19 was the only other kinase inhibited with an IC50

value below 1.0 µM.[7] A selectivity ratio of over 300-fold was observed for all other kinases

tested.[7]
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Kinase IC50 (nM)

CDK8 1.5

CDK11 1.7

MLCK 531

AURKB 809

FLT3 1360

ICK 2390

STK16 3550

Data from an Invitrogen kinase panel screened at 10 µM.

Pharmacokinetic Properties of BI-1347 in Mice
Parameter Value Route of Administration

Clearance 14% of liver blood flow (QH) Intravenous (i.v.)

Bioavailability (F) Excellent Oral (p.o.)

After a 25 mg/kg oral dose, the plasma concentration of BI-1347 at 24 hours was

approximately 100-fold higher than its CDK8 IC50.[7]

Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from a general luminescence-based kinase assay and can be used to

determine the IC50 of BI-1347 for CDK8/19.

Materials:

Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex

Kinase substrate (e.g., a peptide with a CDK8/19 phosphorylation motif)
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ATP

BI-1347

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

Microplate reader

Procedure:

Prepare serial dilutions of BI-1347 in kinase assay buffer.

In a 384-well plate, add the diluted BI-1347 or DMSO (vehicle control).

Add the CDK8/Cyclin C or CDK19/Cyclin C enzyme to each well.

Add the kinase substrate to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Measure luminescence using a microplate reader.

Calculate the percent inhibition for each BI-1347 concentration relative to the DMSO control

and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of BI-1347 to CDK8/19 in a cellular context.

Materials:

Cancer cell line of interest (e.g., MV-4-11)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b606071?utm_src=pdf-body
https://www.benchchem.com/product/b606071?utm_src=pdf-body
https://www.benchchem.com/product/b606071?utm_src=pdf-body
https://www.benchchem.com/product/b606071?utm_src=pdf-body
https://www.benchchem.com/product/b606071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BI-1347

DMSO

PBS with protease and phosphatase inhibitors

Lysis buffer (e.g., RIPA buffer)

Equipment for Western blotting

Procedure:

Culture cells to 80-90% confluency.

Treat cells with various concentrations of BI-1347 or DMSO for a specified time (e.g., 1-2

hours).

Harvest the cells and wash with ice-cold PBS containing inhibitors.

Resuspend the cell pellets in PBS with inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler,

followed by cooling to 4°C for 3 minutes. Include a non-heated control.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

aggregated proteins.

Carefully collect the supernatant (soluble protein fraction).

Analyze the amount of soluble CDK8 or CDK19 in the supernatant by Western blotting.

A shift in the melting curve to a higher temperature in the presence of BI-1347 indicates

target engagement.
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Western Blotting for Phospho-STAT1 (Ser727)
This protocol is for detecting the inhibition of STAT1 phosphorylation at serine 727 by BI-1347.

Materials:

Cancer cell line (e.g., NK-92)

BI-1347

DMSO

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Equipment for Western blotting

Procedure:

Seed cells and allow them to adhere overnight.

Treat cells with various concentrations of BI-1347 or DMSO for the desired time.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at

4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total STAT1 antibody for loading control.

In Vivo Xenograft Study
This is a general protocol for assessing the anti-tumor efficacy of BI-1347 in a murine xenograft

model.

Materials:

Immunodeficient mice (e.g., NOD-SCID or NSG)

Cancer cell line (e.g., MV-4-11 for AML or B16-F10 for melanoma)

BI-1347

Vehicle for oral gavage (e.g., 0.5% Natrosol)

Calipers for tumor measurement

Procedure:

Subcutaneously or intravenously inject the cancer cells into the mice.

Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer BI-1347 orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[4][7]

Administer the vehicle to the control group.

Measure tumor volume with calipers at regular intervals.
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Monitor the body weight and general health of the mice.

At the end of the study, euthanize the mice and collect tumors and other tissues for

pharmacodynamic analysis (e.g., Western blotting for pSTAT1).

Mandatory Visualizations
Signaling Pathways
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Conclusion
BI-1347 is a powerful and selective chemical probe for investigating the roles of CDK8 and

CDK19 in health and disease. Its high potency, excellent selectivity, and suitability for both in

vitro and in vivo studies make it an indispensable tool for researchers in academia and the

pharmaceutical industry. The detailed protocols and data presented in this guide are intended

to facilitate the effective use of BI-1347 in dissecting the complex biology of the Mediator

complex and exploring the therapeutic potential of CDK8/19 inhibition.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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